Cas no 1804939-11-4 (Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate)

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its key structural features include a trifluoromethoxy group and a trifluoromethyl substituent, which enhance its metabolic stability and lipophilicity, making it valuable for drug design. The aminomethyl moiety provides a reactive handle for further derivatization, facilitating the synthesis of biologically active compounds. This compound’s unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and trifluoromethoxy groups, may contribute to improved binding affinity in target interactions. Its ester functionality also allows for versatile modifications, supporting its utility as an intermediate in medicinal chemistry and crop protection research.
Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate structure
1804939-11-4 structure
商品名:Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate
CAS番号:1804939-11-4
MF:C11H10F6N2O3
メガワット:332.199123859406
CID:4844670

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate
    • インチ: 1S/C11H10F6N2O3/c1-21-8(20)2-6-5(3-18)9(10(12,13)14)7(4-19-6)22-11(15,16)17/h4H,2-3,18H2,1H3
    • InChIKey: CHJWJACFCDBFSL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN=C(CC(=O)OC)C=1CN)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • トポロジー分子極性表面積: 74.4
  • 疎水性パラメータ計算基準値(XlogP): 1.6

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080401-1g
Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate
1804939-11-4 97%
1g
$1,460.20 2022-04-01

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate 関連文献

Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetateに関する追加情報

Chemical Profile: Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804939-11-4)

The compound Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate, identified by the CAS registry number 1804939-11-4, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatile applications in drug design, agrochemicals, and materials science.

The molecular structure of this compound is characterized by a pyridine ring substituted with three distinct groups: an aminomethyl group at position 3, a trifluoromethoxy group at position 5, and a trifluoromethyl group at position 4. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it an interesting candidate for further investigation. The methyl acetate moiety at position 2 adds to the molecule's functional diversity, potentially influencing its reactivity and solubility.

Recent studies have highlighted the importance of trifluorinated substituents in modulating the pharmacokinetic properties of organic molecules. The trifluoromethoxy and trifluoromethyl groups in this compound are known to enhance lipophilicity and improve metabolic stability, which are critical factors in drug development. Additionally, the aminomethyl group introduces potential sites for further functionalization, enabling the creation of bioisosteric analogs or prodrugs.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, acetylation, and fluorination reactions. Researchers have demonstrated efficient routes for constructing such substituted pyridines using microwave-assisted synthesis or catalytic methods, which have significantly reduced reaction times and improved yields compared to traditional techniques.

The pharmacological activity of this compound has been explored in several recent studies. In vitro assays have shown that it exhibits moderate inhibitory effects on certain kinase enzymes, suggesting its potential as a lead compound in anticancer drug discovery. Furthermore, its ability to modulate ion channels has been investigated, opening avenues for research in neurodegenerative diseases.

From an environmental perspective, the stability and biodegradation of this compound are critical considerations for its safe use in industrial applications. Preliminary studies indicate that it undergoes slow hydrolysis under alkaline conditions but remains stable under neutral or acidic pH levels. These findings underscore the need for further research into its environmental fate and toxicity profile.

In conclusion, Methyl 3-(aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804939-11-4) represents a promising platform for chemical innovation across multiple disciplines. Its unique structural features and functional groups make it a valuable tool for advancing research in medicinal chemistry, agrochemistry, and materials science.

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